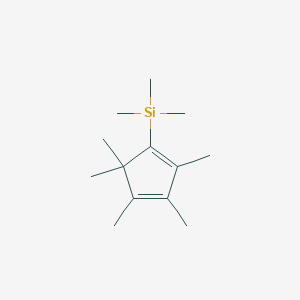![molecular formula C11H11NO2S B13146468 Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)
Ethyl benzo[b]thiophen-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl benzo[b]thiophen-3-ylcarbamate is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological properties and applications in various fields such as pharmaceuticals, materials science, and organic chemistry. The structure of this compound consists of a benzo[b]thiophene core with an ethyl carbamate group attached to the third position of the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzo[b]thiophen-3-ylcarbamate can be achieved through various methods. One common approach involves the reaction of benzo[b]thiophene with ethyl isocyanate under suitable conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Another method involves the use of aryne intermediates. In this approach, aryne precursors react with alkynyl sulfides to form benzo[b]thiophenes. The reaction conditions include the use of a suitable solvent and a base to facilitate the formation of the aryne intermediate, which then undergoes nucleophilic attack by the alkynyl sulfide to form the benzo[b]thiophene scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl benzo[b]thiophen-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the benzo[b]thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzo[b]thiophene core.
Aplicaciones Científicas De Investigación
Ethyl benzo[b]thiophen-3-ylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of ethyl benzo[b]thiophen-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .
Comparación Con Compuestos Similares
Ethyl benzo[b]thiophen-3-ylcarbamate can be compared with other similar compounds, such as:
2-substituted benzo[b]thiophenes: These compounds have similar structures but differ in the substituents attached to the benzo[b]thiophene core.
Thiophene derivatives: Compounds with a thiophene ring system exhibit similar chemical properties and biological activities.
Benzothiophene-3-carboxylic acid derivatives: These compounds have a carboxylic acid group at the third position of the benzo[b]thiophene ring and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the presence of the ethyl carbamate group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H11NO2S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
ethyl N-(1-benzothiophen-3-yl)carbamate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)12-9-7-15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13) |
Clave InChI |
OJCVJYAGPINKOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


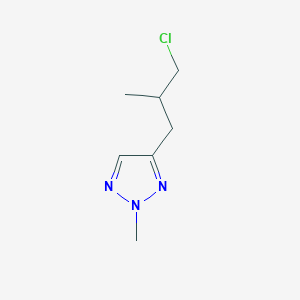

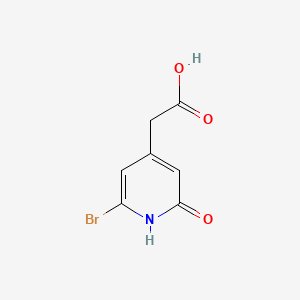
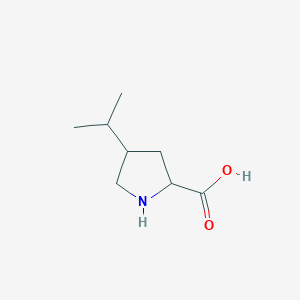
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)



![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
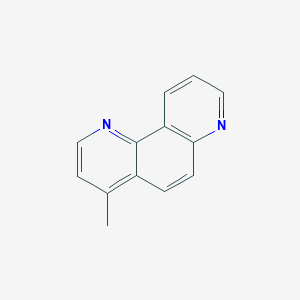
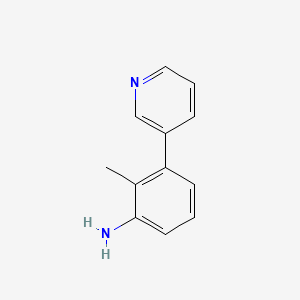
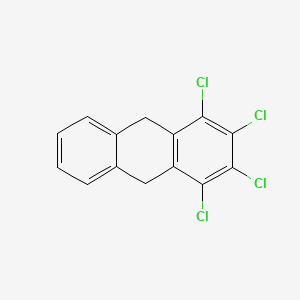
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
